Ceftizoxime is a third-generation cephalosporin antibiotic, [, , ] synthesized to combat bacterial infections. It is classified as a β-lactam antibiotic due to the presence of a β-lactam ring in its molecular structure. [, , ] Ceftizoxime is primarily intended for parenteral administration, meaning it is typically given intravenously or intramuscularly. [, , ] Its development was driven by the need for antibiotics with a broader spectrum of activity, particularly against gram-negative bacteria, and resistance to hydrolysis by bacterial β-lactamases. [, , ]
The synthesis of Ceftizoxime sodium involves a two-step process. [] Initially, Ceftizoxime acid is prepared using 7-Amino-3-norcephem-4-carboxylic acid (7-ANCA) and AE-ester Ceftizoxime acid as starting materials. [] In the second step, Ceftizoxime acid is reacted with sodium carbonate to yield Ceftizoxime sodium. []
Optimization studies highlighted the impact of reaction parameters on product quality. Optimal conditions included a reaction time of 1.5 hours, an ethanol dripping velocity of 400 mL/h, a reaction temperature of 30°C, an ethanol-to-Ceftizoxime acid ratio of 30 mL:1 g, a sodium carbonate-to-Ceftizoxime acid ratio of 0.15:1.00, and a pH of 6.9 ± 0.1. []
Ceftizoxime's molecular structure consists of a β-lactam ring fused to a dihydrothiazine ring. [, , ] A key feature is the methoxyimino group attached to the acyl side chain, which contributes to its stability against β-lactamases. [, , , ] The sodium salt form, Ceftizoxime sodium, facilitates its solubility for parenteral administration. [, ]
Ceftizoxime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , ] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. [, , , ] Ceftizoxime's high affinity for PBPs, particularly PBP 1a and PBP 1bs, disrupts the formation of cross-links in the peptidoglycan layer, ultimately leading to bacterial cell death. [, ]
Ceftizoxime is a white to yellowish-white crystalline powder. [, ] Its solubility is enhanced in the sodium salt form, making it suitable for parenteral administration. [, ] Ceftizoxime's stability against common plasmid and chromosomal β-lactamases stems from its methoxyimino group on the acyl side chain. [, , , ] This stability makes it effective against a broad range of bacteria, including many that are resistant to other β-lactam antibiotics. [, , ]
Ceftizoxime has been widely studied for its efficacy in various infectious diseases. Research indicates its effectiveness in the prevention and treatment of infections associated with surgical procedures, [, ] as well as for treating infections of the respiratory tract, urinary tract, skin and soft tissues, bones and joints, bloodstream, central nervous system, and neonatal infections. [, ]
Studies have explored Ceftizoxime's potential as an alternative to aminoglycosides in situations where potential aminoglycoside toxicity is a concern, though more research is needed for definitive recommendations. [] Furthermore, its efficacy against penicillin-resistant strains of Neisseria gonorrhoeae highlights its potential in treating gonorrhea, especially in regions with a high prevalence of these strains. [, ]
Further research is warranted to solidify Ceftizoxime's role in the management of specific infections, particularly in comparison with other third-generation cephalosporins and newer antibiotics. [, ] Additionally, investigating its role in combating emerging multidrug-resistant bacteria is crucial. [] Continued exploration of Ceftizoxime's pharmacokinetics and potential interactions with other drugs will contribute to optimizing its clinical use and minimizing potential adverse effects. [, ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4